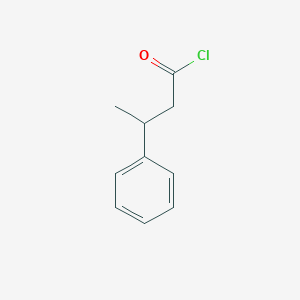

3-Phenyl-butyryl chloride

Descripción general

Descripción

3-Phenyl-butyryl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is also known by other names such as benzenepropanoyl chloride, β-methyl- and 3-phenylbutyryl chloride .

Métodos De Preparación

3-Phenyl-butyryl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-phenylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically takes place under reflux conditions, where the acid chloride is formed along with the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) gases .

Análisis De Reacciones Químicas

3-Phenyl-butyryl chloride undergoes several types of chemical reactions, including:

Acylation Reactions: It reacts with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Aplicaciones Científicas De Investigación

3-Phenyl-butyryl chloride has various applications in scientific research, including:

Mecanismo De Acción

3-Phenyl-butyryl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds are used as acylating agents, this compound is unique due to its specific structure, which includes a phenyl group and a butanoyl chain. This structure imparts different reactivity and selectivity in chemical reactions .

Comparación Con Compuestos Similares

- Benzoyl chloride

- Acetyl chloride

- 4-Phenylbutanoyl chloride

Actividad Biológica

3-Phenyl-butyryl chloride, a compound featuring an acyl chloride functional group, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its role as an acylating agent, its implications in drug development, and relevant research findings.

This compound (CAS Number: 51552-98-8) is characterized by its acyl chloride functional group, which allows it to act as an acylating agent. This property enables it to react with various nucleophiles such as alcohols, amines, and thiols, facilitating the formation of new carbon-carbon bonds. These reactions are crucial for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.

Biological Activity

1. Acylating Agent:

The acyl chloride group in this compound makes it a potent acylating agent. It can be utilized to modify biomolecules, potentially enhancing their biological activity or altering their pharmacokinetic properties.

2. Scaffold for Drug Development:

The structural features of this compound suggest its potential as a scaffold in drug development. The aromatic ring and carbonyl group resemble structures found in various bioactive compounds. Researchers can modify this molecule to introduce different functionalities, allowing exploration against various biological targets .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of derivatives related to this compound. For instance, compounds derived from similar structures showed significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | MCF-7 | 38.385 ± 4.5 |

| 6b | HeLa | 49.30 ± 7.5 |

| 6c | HeLa | 54.11 ± 7.4 |

These results indicate that modifications in the structure can lead to varying degrees of cytotoxicity, suggesting that further exploration of this compound derivatives could yield promising anticancer agents .

Mechanistic Studies

Mechanistic studies have indicated that compounds with similar structures can inhibit key enzymes involved in cancer progression. For example, certain derivatives exhibited inhibitory activity against GSK-3β, a target implicated in various cellular processes including cell proliferation and apoptosis . The following table outlines the enzyme inhibitory activities of selected compounds:

| Compound | GSK-3β IC50 (nM) |

|---|---|

| 16a | 4.4 |

| 16b | 3.1 |

| 16c | Higher than 16b |

These findings highlight the potential of structurally related compounds to serve as effective inhibitors, paving the way for further development in therapeutic contexts .

Case Study: Synthesis and Application

One notable study focused on synthesizing derivatives of this compound for evaluating their anticholinesterase activity. The synthesized compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing promising inhibitory effects that could have implications for treating neurodegenerative diseases like Alzheimer's .

Propiedades

IUPAC Name |

3-phenylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAXRFFRVJOHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)Cl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.